Filoviral Entry Inhibition: 8a (5-(Diethylamino)acetamido Isoxazole) vs. Triazole Ring-Replaced Analogs and Alternative C-5 Substituents
Lead compound 8a (3,5-disubstituted isoxazole with 5-(diethylamino)acetamido group) inhibited Ebola Zaire GP-mediated entry with an IC₅₀ of approximately 30 µM in 293T cells. SAR across 56 derivatives revealed that replacement of the isoxazole core with a triazole system was tolerated, but modification of the 5-(diethylamino)acetamido substituent to alternative amides or amino acid derivatives led to complete loss of inhibitory activity. More potent 3-aryl variants achieved IC₅₀ values as low as 2.5 µM, representing a 12-fold improvement over the lead [1].
| Evidence Dimension | Inhibition of Ebola GP-pseudotyped HIV entry in human cells |
|---|---|
| Target Compound Data | 8a IC₅₀ ≈ 30 µM (293T cells); optimized 3-aryl analogs IC₅₀ = 2.5 µM |
| Comparator Or Baseline | Triazole ring-replaced analogs retained activity; C-5 amide/amino acid variants showed no inhibition |
| Quantified Difference | ≥12-fold potency improvement from lead (8a) to optimized 3-aryl analogs; complete activity loss upon C-5 diethylaminoacetamido modification |
| Conditions | Ebola Zaire GP-pseudotyped HIV particles, luciferase reporter, 293T and HeLa cells, 48 h post-infection |
Why This Matters
This establishes the 5-(diethylamino)acetamido group as an absolute structural requirement for filoviral entry inhibition, making the target compound irreplaceable by generic isoxazole or acetamide analogs in any filovirus drug discovery or mechanistic study.
- [1] Yermolina MV, Wang J, Caffrey M, Rong LL, Wardrop DJ. Discovery, synthesis, and biological evaluation of a novel group of selective inhibitors of filoviral entry. J Med Chem. 2011;54(3):765-781. doi:10.1021/jm1008715. PMID: 21204524. View Source
